Icilin is a synthetic, non-pungent, super-cooling agent belonging to the tetrahydropyrimidine-2-one derivative family. [, ] It acts as a potent agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, a primary cold and menthol sensor in humans. [, , , , , ] Icilin is a valuable tool in scientific research for studying the role of TRPM8 in various physiological and pathological processes, including cold sensation, pain, inflammation, and cancer. [, , , , , , , ]
Icilin, also known as AG-3-5, is a synthetic compound that acts as a super-agonist for the transient receptor potential M8 (TRPM8) ion channel. Unlike menthol, which is a natural compound, Icilin is designed to produce an intense sensation of cold, making it nearly 200 times more potent and 2.5 times more efficacious than menthol. It is widely used in research to study thermosensation and has shown potential in treating conditions related to itch and pain.
Icilin was developed as part of research into TRP channels, which are involved in various sensory processes including temperature perception. It is classified under the category of chemical compounds known as ion channel agonists, specifically targeting the TRPM8 channel, which is activated by cold temperatures and menthol.
The synthesis of Icilin involves several key steps:
Icilin's molecular structure features a unique arrangement that allows it to interact effectively with the TRPM8 ion channel. While specific structural data such as molecular formula or three-dimensional coordinates are not provided in the sources, it is noted that Icilin does not share structural similarities with menthol despite producing similar cold sensations .
Icilin undergoes several chemical reactions during its synthesis:
Icilin activates the TRPM8 ion channel by binding to specific sites on the protein structure, leading to an influx of calcium ions into cells. This activation mimics the physiological response to cold temperatures:
Icilin is characterized by:
The precise melting point or boiling point is not detailed in the sources but can be inferred from its chemical nature as being relatively stable under standard laboratory conditions .
Icilin serves multiple roles in scientific research:
Icilin is a supercooling agent and potent agonist of the transient receptor potential melastatin 8 (TRPM8) channel, which detects environmental cold (8–26°C). Unlike other TRPM8 agonists (e.g., menthol), icilin exhibits unique activation kinetics characterized by extensive desensitization and calcium-dependent gating. Structural studies reveal that icilin binds within a cavity formed by the S1-S4 transmembrane domains and the TRP domain, inducing conformational changes that open the channel pore [8]. Full channel activation requires coincident stimuli: icilin binding and cytosolic Ca²⁺ elevation (via TRPM8 pore permeation or intracellular store release). This dual requirement enables TRPM8 to function as a coincidence detector for cold and chemical signals [2].
Table 1: TRPM8 Activation Profiles by Agonists
Agonist | EC₅₀ | Calcium Dependence | Desensitization | Key Binding Determinants |
---|---|---|---|---|
Icilin | ~0.2 μM | Required (Ca²⁺ influx/stores) | Extensive | Y745, R842 (S1-S4 cavity) |
Menthol | ~10 μM | Not required | Moderate | R841, D802 (transmembrane helices) |
WS-12 | ~1.5 μM | Not required | Minimal | Similar to menthol |
Icilin’s efficacy surpasses menthol due to its lower activation threshold and ability to sensitize TRPM8 to voltage shifts. Cryo-EM structures show icilin stabilizes the channel’s open state by forming hydrogen bonds with Tyr745 and Arg842 in the agonist-binding pocket, enhancing open probability at physiological voltages [8].
Beyond TRPM8, icilin activates TRP ankyrin 1 (TRPA1) and TRP vanilloid 3 (TRPV3) channels, albeit with lower potency. TRPA1 activation occurs through electrophile-independent mechanisms, distinct from oxidative modification by reactive compounds (e.g., AITC). Mutagenesis studies identify a non-canonical binding site in TRPA1’s transmembrane domains, where icilin acts as a positive allosteric modulator [6] [4].
Key Cross-Reactivity Insights:
Table 2: Icilin’s Selectivity Across TRP Channels
Channel | Activation Efficacy | Key Molecular Determinants | Physiological Relevance |
---|---|---|---|
TRPM8 | High (Full agonist) | Y745, R842 (S1-S4 cavity) | Cold sensing, analgesia |
TRPA1 | Moderate (Partial agonist) | Transmembrane helices (non-electrophilic site) | Nociception, neurogenic inflammation |
TRPV3 | Low (Sensitizer) | S3-S4 linker | Warmth detection, skin barrier function |
This promiscuity complicates icilin’s use as a selective TRPM8 probe but reveals overlapping ligand-binding architectures among thermosensitive TRP channels [6] [8].
Icilin-induced behaviors (e.g., wet-dog shakes in rats) require N-methyl-D-aspartate (NMDA) receptor activation. Pharmacological blockade of NMDA receptors abolishes icilin-evoked shaking, while inhibitors of nitric oxide synthase (NOS) similarly suppress this response. This indicates icilin’s effects involve a downstream cascade: TRPM8 activation → Ca²⁺ influx → neuronal NOS stimulation → nitric oxide (NO) production → NMDA receptor sensitization [1].
Critical Findings:
Alpha2-adrenoceptors (α2-ARs) negatively regulate icilin-induced behaviors. Pretreatment with the α2-AR agonist clonidine (0.03–0.15 mg/kg) suppresses wet-dog shakes in rats by 41–77%. This inhibition is:
Mechanistic Insights:
Table 3: Alpha2-Adrenoceptor Modulation of Icilin Responses
Intervention | Effect on Icilin-Induced Shaking | Proposed Mechanism |
---|---|---|
Clonidine (0.15 mg/kg) | ↓77% (pretreatment), ↓52% (posttreatment) | Central/peripheral α2-AR agonism |
ST91 (0.15 mg/kg) | ↓51% | Peripheral α2-AR selective agonism |
Yohimbine (2 mg/kg) | ↑ Amplification of low-dose response | α2-AR antagonism → disinhibition of TRPM8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7